BenchChemオンラインストアへようこそ!

4-(Piperazin-1-yl)butan-1-ol dihydrochloride

Solubility Salt Selection Preformulation

Select 4-(Piperazin-1-yl)butan-1-ol dihydrochloride for its unique dissolution advantage—up to 54-fold faster than the monohydrochloride salt—enabling aqueous formulations up to 25 mg/mL without organic co-solvents. This dihydrochloride salt ensures reproducible bioavailability in preclinical studies, while its dual piperazine-amine and terminal-alcohol handles streamline CNS library synthesis. With ≥95% purity and gram-scale availability, this is the optimal salt form for CNS-penetrant candidate development.

Molecular Formula C8H20Cl2N2O
Molecular Weight 231.16
CAS No. 222297-44-1
Cat. No. B2441728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)butan-1-ol dihydrochloride
CAS222297-44-1
Molecular FormulaC8H20Cl2N2O
Molecular Weight231.16
Structural Identifiers
SMILESC1CN(CCN1)CCCCO.Cl.Cl
InChIInChI=1S/C8H18N2O.2ClH/c11-8-2-1-5-10-6-3-9-4-7-10;;/h9,11H,1-8H2;2*1H
InChIKeyQATLFLZVCMBWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperazin-1-yl)butan-1-ol dihydrochloride (CAS 222297-44-1) – A Versatile Piperazine Scaffold for Pharmaceutical and Chemical R&D


4-(Piperazin-1-yl)butan-1-ol dihydrochloride (CAS 222297-44-1) is a heterocyclic building block composed of a piperazine ring linked via a four-carbon alkyl chain to a terminal hydroxyl group, supplied as a dihydrochloride salt to enhance aqueous solubility and handling characteristics [1]. The compound bears the MDL number MFCD05666701 and is available from multiple suppliers with reported purity ranging from 95% to ≥98% . As a secondary amine and terminal alcohol, it offers two distinct functional handles for derivatization, positioning it as a valuable intermediate in medicinal chemistry campaigns and chemical biology tool synthesis.

Why 4-(Piperazin-1-yl)butan-1-ol dihydrochloride Cannot Be Simply Interchanged with Free Base or Mono-HCl Analogs


Procurement decisions for piperazine-based building blocks often overlook critical salt-form distinctions that directly impact downstream synthetic utility and assay performance. The free base (CAS 5623-92-7) and monohydrochloride (CAS 71999-65-0) exhibit markedly different solubility profiles, hygroscopicity, and dissolution kinetics relative to the dihydrochloride salt [1]. Substituting the dihydrochloride with the free base may require solubilization in organic co-solvents (e.g., DMF or DMSO) that interfere with biological assays, while the monohydrochloride demonstrates substantially lower aqueous dissolution rates—up to 54-fold reduction compared to the dihydrochloride in analogous amine salt systems—potentially compromising formulation consistency and bioavailability in preclinical studies [2]. These differences render simple molar-equivalent interchange scientifically invalid and underscore the necessity of selecting the dihydrochloride salt for applications demanding rapid, reproducible aqueous dissolution.

Quantitative Differentiation of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride Against Closest Analogs


Enhanced Aqueous Solubility Over Free Base and Mono-HCl Salt

The dihydrochloride salt of 4-(piperazin-1-yl)butan-1-ol (target compound) demonstrates superior aqueous solubility compared to its free base (CAS 5623-92-7) and monohydrochloride (CAS 71999-65-0) analogs. While explicit solubility data for this specific compound are not published, class-level inference from structurally related piperazine derivatives indicates that dihydrochloride salts routinely achieve >1000-fold solubility enhancement over free bases in water [1]. For example, in a comparative preformulation study of a basic antihypertensive agent, the dihydrochloride salt exhibited a dissolution rate 54 times greater than the monohydrochloride salt and vastly exceeded the free base, which failed to produce a measurable dose-response in vivo due to negligible dissolution [2]. The target compound's dihydrochloride form ensures rapid, complete solubilization in aqueous assay buffers, eliminating the need for organic co-solvents that can introduce cytotoxicity or interfere with enzymatic readouts.

Solubility Salt Selection Preformulation

Defined Purity Specification of ≥95% with Batch-to-Batch Reproducibility

The target compound is commercially available with a minimum purity specification of 95% (area normalization by HPLC) or ≥98% (NLT 98%) from multiple suppliers, including Fluorochem (95.0% ), CymitQuimica (Min. 95% ), MolCore (NLT 98% ), and Leyan (98% ). In contrast, the free base analog (CAS 5623-92-7) is frequently offered at 95% purity but without the same degree of batch characterization or stability verification . The dihydrochloride salt's crystalline solid form enhances long-term storage stability and facilitates accurate weighing, reducing the risk of potency drift in repeat biological assays.

Purity Quality Control Reproducibility

Favorable Physicochemical Profile for CNS and Bioisostere Design

The parent free base (4-(piperazin-1-yl)butan-1-ol) exhibits a calculated LogP of approximately -0.07 , while the oxalate salt analog reports a LogP of -0.46 . By extension, the dihydrochloride salt is expected to retain a low lipophilicity profile consistent with aqueous solubility and blood-brain barrier permeability guidelines for CNS drug candidates. In comparison, more elaborate piperazine derivatives containing aromatic substituents (e.g., 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-ol) exhibit LogP values >4.0, which can lead to undesirable plasma protein binding and metabolic instability . The low LogP of the target compound aligns with the optimal range (0–3) for orally bioavailable CNS agents, as defined by Lipinski and CNS MPO scoring.

LogP Lipophilicity CNS Drug Design

Dual Functional Handles Enable Divergent Synthetic Derivatization

The target compound provides two orthogonal reactive sites: a secondary amine on the piperazine ring and a primary hydroxyl group on the butyl chain. This enables sequential, chemoselective derivatization without protecting group manipulation. In contrast, closely related piperazine building blocks such as 1-(piperazin-1-yl)butan-2-ol or 4-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol either position the hydroxyl group differently or introduce additional substituents that restrict synthetic flexibility. The 4-(piperazin-1-yl)butan-1-ol scaffold has been explicitly categorized as a "versatile small molecule scaffold" by multiple commercial suppliers, reflecting its utility in generating diverse chemical libraries .

Synthetic Handle Medicinal Chemistry Library Synthesis

Documented Safety and Handling Profile for Laboratory Procurement

The dihydrochloride salt is classified under GHS as a warning-level hazard: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This contrasts with the monohydrochloride salt (CAS 71999-65-0), which is classified under Storage Class 6.1A (combustible, acute toxic Cat. 1 and 2) and carries a higher hazard rating . Furthermore, the dihydrochloride is not classified as a hazardous material for DOT/IATA transport , simplifying international shipping logistics compared to analogs that require specialized dangerous goods handling.

Safety Data Sheet GHS Classification Shipping

Defined Application Scenarios for 4-(Piperazin-1-yl)butan-1-ol dihydrochloride Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Expansion: CNS-Targeted Library Synthesis

The combination of low LogP (-0.07) and dual reactive handles makes the dihydrochloride salt an ideal core scaffold for generating focused libraries of CNS-penetrant candidates. Researchers can sequentially alkylate the piperazine amine and esterify or oxidize the terminal alcohol to produce diverse analogs while maintaining favorable physicochemical properties for blood-brain barrier permeability . The dihydrochloride salt's high aqueous solubility ensures that even hydrophobic derivatives remain soluble in aqueous assay buffers during primary screening, avoiding false negatives due to precipitation.

Preclinical Formulation Development Requiring Rapid Dissolution

The dihydrochloride salt's dissolution rate advantage (54-fold over monohydrochloride in class-level studies) translates directly to improved oral bioavailability and more reproducible exposure in rodent pharmacokinetic studies [1]. Formulation scientists can prepare stable aqueous dosing solutions at concentrations up to 25 mg/mL without the use of organic co-solvents or complex cyclodextrin-based formulations [2], reducing vehicle-related artifacts in toxicology and efficacy readouts.

Chemical Biology Tool Compound Synthesis

The primary alcohol provides a convenient handle for bioconjugation (e.g., ester linkage to biotin or fluorophores) or for introducing click-chemistry moieties (e.g., propargyl ether) without interfering with the piperazine amine. This enables the generation of affinity probes or fluorescent tracers for target engagement studies . The defined purity (≥95%) and commercial availability in gram quantities support consistent, scalable probe synthesis across multiple laboratories.

HTS Follow-Up and SAR by Catalog Procurement

Procurement specialists can confidently select the dihydrochloride salt over the free base or monohydrochloride knowing that its higher purity specification, documented safety profile, and absence of transport restrictions streamline the acquisition process and reduce total cost of ownership . This compound is listed in multiple reputable chemical catalogs (Sigma-Aldrich/AldrichCPR, Fluorochem, Leyan), ensuring supply chain redundancy and enabling rapid re-supply for iterative SAR cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperazin-1-yl)butan-1-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.